molecular formula C21H17NO3 B2759388 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid CAS No. 405921-88-2

3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

Cat. No.: B2759388
CAS No.: 405921-88-2
M. Wt: 331.371
InChI Key: XNRJFQODWGDAMT-UHFFFAOYSA-N
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Description

3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an indole moiety fused with a benzoic acid group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization or chromatography, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is unique due to its specific combination of an indole ring with a benzoic acid group.

Properties

IUPAC Name

3-(4-oxo-2-phenyl-6,7-dihydro-5H-indol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-20-11-5-10-18-17(20)13-19(14-6-2-1-3-7-14)22(18)16-9-4-8-15(12-16)21(24)25/h1-4,6-9,12-13H,5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRJFQODWGDAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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